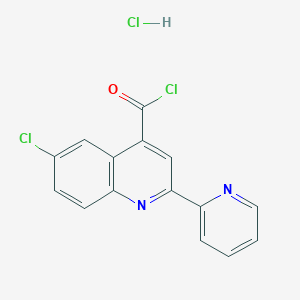

6-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

説明

Chemical Identity and Nomenclature

This compound represents a sophisticated heterocyclic compound characterized by its complex molecular architecture and distinctive chemical properties. The compound bears the Chemical Abstracts Service registry number 1332528-36-5, which serves as its unique identifier in chemical databases and regulatory systems. This identification system ensures precise communication among researchers and facilitates accurate documentation in scientific literature and commercial applications.

The systematic nomenclature of this compound reflects its intricate structural composition, incorporating multiple functional groups and ring systems that contribute to its chemical behavior. The International Union of Pure and Applied Chemistry name precisely describes the spatial arrangement of substituents on the quinoline backbone, indicating the chloro group at position 6, the pyridin-2-yl substituent at position 2, and the carbonyl chloride functionality at position 4. The hydrochloride designation signifies the presence of an additional hydrochloric acid molecule associated with the base compound, which typically enhances solubility and stability characteristics for handling and storage purposes.

The molecular formula C₁₅H₉Cl₃N₂O accurately represents the atomic composition, revealing fifteen carbon atoms, nine hydrogen atoms, three chlorine atoms, two nitrogen atoms, and one oxygen atom. This elemental composition results in a molecular weight of 339.61 grams per mole, positioning it within the medium molecular weight range typical of pharmaceutical intermediates and synthetic building blocks. The MDL number MFCD18205918 provides an additional identifier used in chemical inventory systems and database management, facilitating cross-referencing across multiple platforms and ensuring consistent identification in research contexts.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1332528-36-5 |

| Molecular Formula | C₁₅H₉Cl₃N₂O |

| Molecular Weight | 339.61 g/mol |

| MDL Number | MFCD18205918 |

| Systematic Name | This compound |

The structural complexity of this compound emerges from the fusion of multiple aromatic systems, creating a rigid molecular framework that influences its chemical reactivity and potential biological activity. The quinoline core provides a stable heterocyclic foundation, while the pyridine substituent introduces additional nitrogen functionality that can participate in coordination chemistry and hydrogen bonding interactions. The carbonyl chloride group serves as a highly reactive electrophilic center, making the compound particularly valuable for acylation reactions and nucleophilic substitution processes in synthetic chemistry applications.

Historical Development of Quinoline-Based Carbonyl Chlorides

The historical evolution of quinoline-based carbonyl chlorides traces back to the foundational discovery of quinoline itself in 1834 by German chemist Friedlieb Ferdinand Runge, who first extracted this heterocyclic compound from coal tar and initially named it leukol, meaning "white oil" in Greek. This seminal discovery established the foundation for subsequent developments in quinoline chemistry and paved the way for the synthesis of increasingly complex derivatives incorporating various functional groups and substituents.

The development of quinoline derivatives gained significant momentum during the late nineteenth and early twentieth centuries as chemists recognized the therapeutic potential of these compounds. French chemist Charles Gerhardt's work in 1842 involved obtaining quinoline-related compounds through dry distillation of natural alkaloids such as quinine, strychnine, and cinchonine with potassium hydroxide, naming his product Chinoilin or Chinolein. These early investigations revealed the structural versatility of the quinoline scaffold and its capacity for chemical modification, setting the stage for the development of more sophisticated derivatives including carbonyl chloride functionalized compounds.

The emergence of synthetic methodologies for quinoline derivatives revolutionized the field through the introduction of systematic approaches such as the Skraup synthesis in 1880, which enabled laboratory-scale production of quinoline compounds for the first time. The Skraup synthesis involved the condensation of aniline with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent, providing a reproducible method for accessing quinoline structures. Subsequent developments included the Friedländer synthesis in 1882, which utilized 2-aminobenzaldehydes condensed with ketones to form quinoline derivatives, and the Conrad-Limpach synthesis involving aniline derivatives condensed with beta-ketoesters.

The specific development of carbonyl chloride functionalized quinolines emerged as synthetic chemists sought to incorporate reactive acyl chloride groups into heterocyclic frameworks for enhanced synthetic utility. These compounds proved particularly valuable as intermediates in pharmaceutical synthesis, where the reactive carbonyl chloride functionality enables efficient coupling reactions with various nucleophiles to construct complex molecular architectures. The introduction of additional ring systems, such as pyridine substituents, further expanded the structural diversity and potential applications of these compounds in medicinal chemistry and materials science.

Table 2: Historical Milestones in Quinoline Chemistry

| Year | Researcher | Development |

|---|---|---|

| 1834 | Friedlieb Ferdinand Runge | First isolation of quinoline from coal tar |

| 1842 | Charles Gerhardt | Synthesis from natural alkaloids |

| 1880 | Zdenko Hans Skraup | Development of Skraup synthesis |

| 1882 | Paul Friedländer | Introduction of Friedländer synthesis |

| 1887 | Conrad and Limpach | Conrad-Limpach quinoline synthesis |

The evolution of quinoline-based carbonyl chlorides reflects broader trends in heterocyclic chemistry, where researchers have consistently sought to combine multiple functional groups within single molecular frameworks to achieve enhanced reactivity and biological activity. The development of compounds such as this compound represents the culmination of these synthetic advances, incorporating chloro substituents for electronic modification, pyridine rings for additional coordination sites, and carbonyl chloride functionality for synthetic versatility.

Role in Modern Heterocyclic Chemistry

This compound occupies a prominent position in contemporary heterocyclic chemistry due to its multifunctional molecular architecture and synthetic versatility. The compound exemplifies the modern approach to heterocyclic design, where multiple ring systems and functional groups are strategically combined to create molecules with enhanced reactivity profiles and potential applications across diverse chemical disciplines. Its role extends beyond simple synthetic intermediates to encompass specialized applications in medicinal chemistry, materials science, and coordination chemistry.

The compound's significance in modern synthetic chemistry stems from its capacity to serve as a versatile building block for constructing complex molecular frameworks through various chemical transformations. The carbonyl chloride functionality provides a highly reactive electrophilic center that readily undergoes nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and related derivatives. This reactivity pattern enables the efficient synthesis of diverse quinoline-based compounds with potential pharmaceutical applications, particularly in the development of antimalarial, antibacterial, and anticancer agents.

The integration of both quinoline and pyridine ring systems within a single molecular framework represents a sophisticated approach to heterocyclic design that maximizes the potential for biological activity and synthetic utility. Quinoline derivatives have demonstrated remarkable therapeutic properties, including antimalarial activity exemplified by chloroquine and related compounds, antibacterial properties through fluoroquinolone antibiotics, and anticancer potential through topoisomerase inhibitors. The additional pyridine functionality introduces supplementary coordination sites and electronic properties that can enhance binding affinity to biological targets and facilitate metal coordination in catalytic applications.

Modern applications of this compound type extend into specialized areas of chemical research, including the development of novel catalytic systems where the multiple nitrogen atoms can coordinate to metal centers and facilitate various transformations. The compound's structural features make it particularly suitable for applications in asymmetric catalysis, where chiral variants could potentially serve as ligands in enantioselective transformations. Additionally, the extended aromatic system provides opportunities for incorporation into materials with unique electronic and optical properties, potentially useful in organic electronics and photonic applications.

Table 3: Modern Applications in Heterocyclic Chemistry

| Application Area | Functional Role | Key Properties |

|---|---|---|

| Synthetic Chemistry | Building block intermediate | High reactivity of carbonyl chloride |

| Medicinal Chemistry | Pharmaceutical precursor | Multiple heteroatom coordination sites |

| Coordination Chemistry | Ligand framework | Bidentate nitrogen functionality |

| Materials Science | Electronic component | Extended aromatic conjugation |

The compound's role in modern drug discovery initiatives reflects the continued importance of quinoline scaffolds in pharmaceutical development, where structural modifications can lead to compounds with improved pharmacological profiles and reduced resistance patterns. The presence of the chloro substituent at position 6 provides opportunities for further functionalization through cross-coupling reactions, enabling the introduction of diverse substituents to optimize biological activity and pharmacokinetic properties. The pyridin-2-yl substituent at position 2 offers additional sites for hydrogen bonding and metal coordination, potentially enhancing binding interactions with biological targets and improving selectivity profiles.

Contemporary research in heterocyclic chemistry increasingly emphasizes the development of compounds that combine multiple pharmacophores within single molecular entities, a strategy exemplified by the structure of this compound. This approach enables the creation of molecules with synergistic effects, where the combined properties of individual components result in enhanced overall activity compared to separate compounds. The systematic study of such multi-component heterocycles continues to drive innovation in pharmaceutical research and provides valuable insights into structure-activity relationships that guide future synthetic efforts.

特性

IUPAC Name |

6-chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O.ClH/c16-9-4-5-12-10(7-9)11(15(17)20)8-14(19-12)13-3-1-2-6-18-13;/h1-8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDHHZDEQKGJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332528-36-5 | |

| Record name | 4-Quinolinecarbonyl chloride, 6-chloro-2-(2-pyridinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332528-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 2-chloropyridine with 2-aminobenzophenone, followed by cyclization to form the quinoline ring. The resulting intermediate is then chlorinated to introduce the chloro group at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .

化学反応の分析

Types of Reactions: 6-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

- Substituted quinolines

- Quinoline N-oxides

- Dihydroquinolines

科学的研究の応用

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps, including:

- Suzuki-Miyaura Coupling : The initial reaction between 6-chloroquinoline and 2-pyridylboronic acid in the presence of a palladium catalyst.

- Carbonylation : Introduction of the carbonyl chloride group using phosgene.

- Hydrochloride Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

The mechanism of action is primarily based on its ability to interact with specific biological targets, including enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can trigger various biological effects, which are essential for its applications in medicinal chemistry.

Medicinal Chemistry

6-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is investigated for its potential as an anticancer agent . Its structure allows it to inhibit specific pathways involved in tumor growth. Studies have shown that derivatives of quinoline compounds exhibit significant cytotoxicity against various cancer cell lines.

Antimicrobial Research

The compound has demonstrated promising antimicrobial properties . Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Chemical Intermediates

In organic synthesis, this compound serves as an important intermediate for creating more complex molecules. Its reactivity allows for further functionalization, leading to the development of novel compounds with diverse applications in pharmaceuticals and materials science.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of quinoline derivatives, including this compound. The research demonstrated that the compound effectively inhibited cell proliferation in breast cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Antimicrobial Efficacy

In a publication focused on antimicrobial agents, researchers evaluated the efficacy of various quinoline derivatives against resistant strains of bacteria. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

作用機序

The mechanism of action of 6-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer properties. The compound may also interact with cellular receptors, modulating various signaling pathways .

類似化合物との比較

Chemical Identity :

Structural Features :

- A quinoline backbone substituted with chlorine at position 6, a pyridin-2-yl group at position 2, and a reactive carbonyl chloride at position 3. The hydrochloride salt enhances stability and solubility.

Current Availability :

- Temporarily out of stock, but available for inquiry through suppliers like Combi-Blocks Inc. (Catalog No. QY-5485) .

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound is compared to analogs based on substituent positions, functional groups, and applications.

Key Structural and Functional Insights

- Pyridine Position : The pyridin-2-yl group in the target compound vs. pyridin-4-yl in alters electronic properties and binding affinity in coordination chemistry .

- Reactivity : Carbonyl chloride (target compound) is more reactive toward nucleophiles than sulfonyl chloride () or hydrazine (), making it suitable for acylations .

Commercial and Research Status

- Discontinued Analogs: 6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride () and 6-chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride () are discontinued, limiting their accessibility .

- Research Applications: Piperidine/pyrrolidine-substituted quinolines () and piperazine derivatives () are explored in medicinal chemistry, whereas the target compound focuses on intermediate synthesis .

生物活性

6-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride (CAS Number: 1332528-36-5) is a chemical compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and specific case studies that highlight its efficacy against various pathogens.

- Molecular Formula : C₁₅H₉Cl₃N₂O

- Molecular Weight : 339.61 g/mol

- MDL Number : MFCD18205918

- CAS Number : 1332528-36-5

Synthesis

The synthesis of 6-Chloro-2-(pyridin-2-yl)quinoline derivatives typically involves multi-step reactions that incorporate pyridine and quinoline moieties. These methods often utilize catalytic reactions to enhance yield and specificity, as seen in the synthesis of related compounds which have demonstrated promising antifungal activity against strains such as Candida albicans and Cryptococcus neoformans .

Antifungal Activity

Research has indicated that compounds similar to 6-Chloro-2-(pyridin-2-yl)quinoline exhibit significant antifungal properties. In a study evaluating various pyridinyl quinolines, it was found that derivatives showed effective minimum inhibitory concentrations (MICs) against dermatophytes and clinically relevant fungi. For instance, 6-Ethyl-2-(pyridin-2-yl)quinoline demonstrated superior activity against Cryptococcus neoformans, suggesting a potential application for treating fungal infections .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 6-Ethyl-2-(pyridin-2-yl)quinoline | 0.5 | Cryptococcus neoformans |

| 2-(Pyridin-4-yl)quinoline | 1.0 | Candida albicans |

| 2-(Pyridin-3-ylyl)quinoline | 2.0 | Non-albicans Candida species |

Antimicrobial Activity

In addition to antifungal properties, quinoline derivatives have shown broad-spectrum antimicrobial activity. They have been investigated for their efficacy against resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The structural features of quinolines, particularly halogen substitutions, have been linked to enhanced antimicrobial effectiveness .

Case Study 1: Antifungal Efficacy

A study published in PubMed evaluated the antifungal activity of various pyridinyl quinolines. The findings revealed that certain derivatives exhibited potent antifungal effects with MIC values comparable to standard antifungal agents. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Resistance

Another research effort focused on the antibacterial properties of quinoline derivatives against resistant strains. The results indicated that specific modifications in the chemical structure could significantly improve the inhibitory effects on bacterial growth, offering a potential avenue for developing new antibiotics .

Q & A

Q. What are the recommended synthetic routes for 6-chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via Friedländer or Skraup quinoline synthesis protocols, starting with substituted anilines and ketones. For example, 2-pyridinyl-substituted precursors undergo cyclization under acidic conditions, followed by chlorination using reagents like POCl₃ or SOCl₂. Key optimization steps include:

- Temperature control during cyclization (110–130°C) to minimize side-product formation .

- Use of anhydrous conditions and catalytic Lewis acids (e.g., ZnCl₂) to enhance chlorination efficiency .

- Purification via column chromatography (silica gel, hexane/ethyl acetate) to isolate the hydrochloride salt .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Due to its hygroscopic and reactive acyl chloride group:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis .

- Handling : Use moisture-free solvents (e.g., dry DCM or THF) and gloveboxes for reactions. Immediate neutralization of residual HCl with aqueous NaHCO₃ is critical post-synthesis .

Q. What analytical techniques confirm the compound’s identity and purity?

- Methodological Answer :

- 1H/13C NMR : Verify quinoline and pyridine proton environments (δ 8.5–9.0 ppm for aromatic protons) and carbonyl chloride signals .

- HPLC : Monitor purity (>95%) using C18 columns and UV detection at 254 nm .

- Elemental Analysis : Validate chloride content via titration or ion chromatography .

Advanced Research Questions

Q. How can structural contradictions between computational predictions and experimental data (e.g., NMR or X-ray) be resolved?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P21/n space group) provides definitive bond lengths and angles (e.g., C-Cl bond: ~1.73 Å) .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify discrepancies in torsional angles or electron density .

- Dynamic NMR : Resolve conformational flexibility in solution (e.g., hindered rotation of pyridinyl groups) .

Q. What strategies mitigate side reactions during nucleophilic substitution with this acyl chloride?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (DMF, acetonitrile) to stabilize intermediates and suppress hydrolysis .

- Temperature Gradients : Perform reactions at 0–5°C to slow competing pathways (e.g., dimerization) .

- Byproduct Analysis : Identify common impurities (e.g., quinoline N-oxide) via LC-MS and adjust stoichiometry of nucleophiles (e.g., amines) .

Q. How can researchers design experiments to study the compound’s reactivity as a cross-coupling intermediate?

- Methodological Answer :

- Pd-Catalyzed Couplings : Screen ligands (e.g., XPhos, SPhos) for Suzuki-Miyaura reactions with boronic acids. Optimize base (K₂CO₃) and solvent (toluene/EtOH) ratios .

- Kinetic Studies : Use in-situ IR spectroscopy to monitor carbonyl chloride consumption rates under varying conditions .

- Computational Modeling : Predict regioselectivity in nucleophilic attacks using Fukui indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。